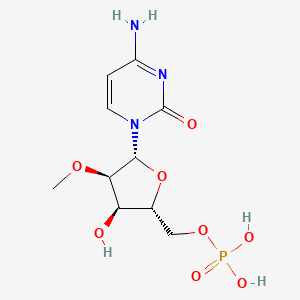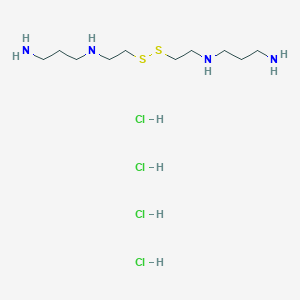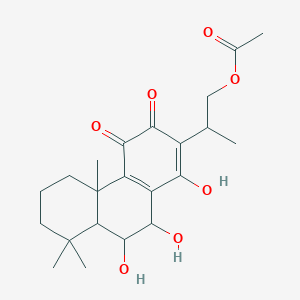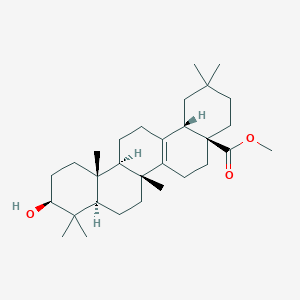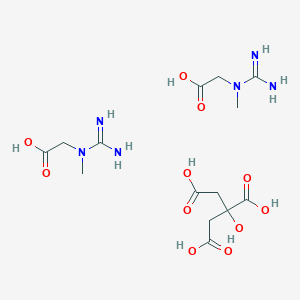
Dicreatine citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicreatine citrate is a form of creatine, an amino acid derivative found in vertebrates. It is one of the most potent muscle-building supplements and has been around for quite a long time . Dicreatine citrate is a form of creatine bonded with citric acid, which increases its absorption . It is more water-soluble than creatine monohydrate .
Molecular Structure Analysis
The molecular structure of dicreatine citrate involves the bonding of two creatine molecules with a citrate molecule. The exact structure would depend on the specific bonding and arrangement of these molecules .
Chemical Reactions Analysis
Dicreatine citrate participates in the same chemical reactions as creatine. In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate. This reaction is catalyzed by creatine kinase . The citrate part of the molecule may participate in the citric acid cycle .
科学的研究の応用
Pancreatic Health : Citrates, including compounds like Dicreatine Citrate, have been shown to be effective in dissolving calcifications in the pancreatic ducts in patients with chronic pancreatitis. This was demonstrated in a study where intraductal infusion of citrates led to the disappearance of calcifications and an absence of abdominal pain in patients (Güitrón et al., 1997).
Muscle Strength and Performance : Research indicates that creatine supplementation, possibly including forms like Dicreatine Citrate, can enhance lower limb strength performance in exercises lasting less than 3 minutes. This effect is independent of the population's characteristics, training protocols, and supplementary doses and duration (Lanhers et al., 2015). A similar impact has been observed on upper limb strength performance (Lanhers et al., 2016).
Metabolic Effects : Dicreatine Citrate, when used in effervescent formulations, has been studied for its stability and solubility. It was found that Dicreatine Citrate dissociates to creatine in aqueous solutions and can crystallize out as creatine monohydrate. This study is crucial in understanding the stability of such compounds in different conditions (Ganguly et al., 2008).
Oxidative Stress : Creatine supplementation, including Dicreatine Citrate, has been linked to changes in oxidative stress profiles in athletes. It can potentially lead to an increase in oxidative stress despite improving muscle strength (Percário et al., 2012).
Renal Health : Research suggests a potential role for citrate-based compounds in influencing renal health, particularly in the context of calcium stone formation. This is related to the role of citrate in inhibiting stone formation and its regulation by renal sodium-citrate cotransporters (Okamoto et al., 2007).
作用機序
The mechanism of action of dicreatine citrate is similar to that of creatine. In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate. This reaction is catalyzed by creatine kinase. The result is phosphocreatine (PCr), which binds with adenosine diphosphate to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .
Safety and Hazards
将来の方向性
Creatine, including dicreatine citrate, continues to be a subject of research, particularly in the field of sports nutrition and exercise performance . Future research may focus on further understanding the absorption and effectiveness of different forms of creatine, including dicreatine citrate . There is also interest in the potential cognitive and mental health benefits of creatine .
特性
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.2C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*2H2,1H3,(H3,5,6)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYYMRRIOBTNDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicreatine citrate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)
